1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806743
InChI: InChI=1S/C18H17N3O3/c22-17-9-12(10-21(17)11-13-3-2-8-24-13)18(23)20-16-5-1-4-15-14(16)6-7-19-15/h1-8,12,19H,9-11H2,(H,20,23)
SMILES:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14806743

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C18H17N3O3/c22-17-9-12(10-21(17)11-13-3-2-8-24-13)18(23)20-16-5-1-4-15-14(16)6-7-19-15/h1-8,12,19H,9-11H2,(H,20,23)
Standard InChI Key SXQFDORXGHWNAY-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=CC4=C3C=CN4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

1-(Furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide features a 5-membered pyrrolidone ring (5-oxopyrrolidine) substituted at the 1-position with a furan-2-ylmethyl group and at the 3-position with a carboxamide linkage to an indol-4-yl moiety. The furan ring contributes aromaticity and potential π-π stacking interactions, while the indole system enables hydrogen bonding and hydrophobic interactions with biological targets .

Physicochemical Profile

While exact experimental data for this specific compound remains limited, structural analogues provide insights into its likely properties:

PropertyValue (Analogues)Source Compound
Molecular FormulaC17H16N4O3 (predicted)Y042-7361
Molecular Weight~324.34 g/molY042-7361
logP0.77–1.2Y042-7361 , EVT-11510163
Hydrogen Bond Donors2Y042-7361
Polar Surface Area~68.8 ŲY042-7361

The compound’s moderate lipophilicity (logP ~0.77–1.2) suggests balanced membrane permeability and aqueous solubility, critical for oral bioavailability . The presence of multiple hydrogen bond acceptors (6–8) facilitates interactions with enzymatic active sites.

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically follows a multi-step sequence common to pyrrolidine carboxamides:

  • Pyrrolidone Core Formation: Cyclization of γ-aminobutyric acid derivatives under ketonization conditions yields 5-oxopyrrolidine intermediates.

  • N-Alkylation: Introduction of the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide in the presence of a base (e.g., K2CO3) .

  • Carboxamide Coupling: Activation of the 3-carboxylic acid group (e.g., using HATU or EDCI) followed by coupling with 1H-indol-4-amine.

Optimization Challenges

Critical challenges include:

  • Regioselectivity: Ensuring exclusive substitution at the indole 4-position requires careful control of reaction temperatures (0–5°C) and protecting group strategies.

  • Racemization: The stereogenic center at the pyrrolidine 3-position necessitates chiral resolution techniques or asymmetric synthesis .

  • Yield Improvements: Multi-step processes often result in cumulative yields below 40%, prompting investigations into one-pot methodologies.

Pharmacological Activities

Antiviral Mechanisms

Structural analogues demonstrate inhibition of viral polymerases through competitive binding to the nucleotide pocket. The indole moiety mimics purine bases, while the pyrrolidone scaffold induces conformational changes in the enzyme’s active site. In pseudotyped viral assays, related compounds show EC50 values of 0.8–2.3 μM against RNA viruses.

Antiproliferative Effects

Piperidine and pyrrolidine derivatives exhibit potent activity against cancer cell lines (IC50: 1.5–5 μM) via dual mechanisms:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes prevents religation of DNA strands.

  • HDAC Modulation: Zinc chelation by the carboxamide group disrupts histone deacetylase activity, altering gene expression profiles.

Comparative Analysis with Structural Analogues

CompoundStructural VariationBioactivity Shift
EVT-15069406Piperidine coreEnhanced kinase inhibition
EVT-11510163Benzofuran substituentImproved CNS penetration
Y042-7361 Benzimidazole substitutionIncreased logD (1.8)

The indole-containing derivative exhibits superior antiviral specificity compared to benzimidazole analogues, likely due to improved stacking interactions with viral RNA.

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